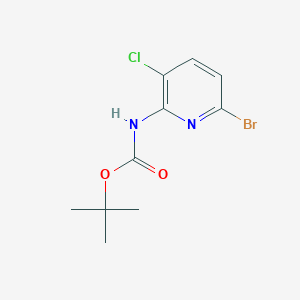

tert-Butyl (6-bromo-3-chloropyridin-2-yl)carbamate

Description

tert-Butyl (6-bromo-3-chloropyridin-2-yl)carbamate is a pyridine-based derivative featuring a tert-butyl carbamate group at position 2, a bromine atom at position 6, and a chlorine atom at position 3 of the pyridine ring. This compound serves as a versatile intermediate in pharmaceutical synthesis, particularly in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) due to the reactivity of its halogen substituents. The tert-butyl carbamate group enhances stability and modulates solubility, making it suitable for stepwise synthetic protocols .

Properties

Molecular Formula |

C10H12BrClN2O2 |

|---|---|

Molecular Weight |

307.57 g/mol |

IUPAC Name |

tert-butyl N-(6-bromo-3-chloropyridin-2-yl)carbamate |

InChI |

InChI=1S/C10H12BrClN2O2/c1-10(2,3)16-9(15)14-8-6(12)4-5-7(11)13-8/h4-5H,1-3H3,(H,13,14,15) |

InChI Key |

KEICJXNNLOTZQN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CC(=N1)Br)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (6-bromo-3-chloropyridin-2-yl)carbamate typically involves the reaction of 6-bromo-3-chloropyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows:

6-bromo-3-chloropyridine+tert-butyl chloroformate→tert-Butyl (6-bromo-3-chloropyridin-2-yl)carbamate

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the synthesis route mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (6-bromo-3-chloropyridin-2-yl)carbamate can undergo various types of chemical reactions, including:

Nucleophilic substitution: The bromine and chlorine atoms on the pyridine ring can be substituted by nucleophiles such as amines or thiols.

Oxidation and reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation and reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis reactions.

Major Products Formed

Nucleophilic substitution: Substituted pyridine derivatives.

Oxidation and reduction: Oxidized or reduced forms of the original compound.

Hydrolysis: Corresponding amine and carbon dioxide.

Scientific Research Applications

tert-Butyl (6-bromo-3-chloropyridin-2-yl)carbamate has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.

Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of tert-Butyl (6-bromo-3-chloropyridin-2-yl)carbamate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of tert-Butyl (6-bromo-3-chloropyridin-2-yl)carbamate can be compared to related pyridine derivatives to highlight differences in reactivity, physical properties, and applications. Below is a detailed analysis:

Substituent Position and Halogen Variants

| Compound Name | Substituent Positions | Molecular Formula | Molecular Weight (g/mol) | Key Properties/Applications | Evidence ID |

|---|---|---|---|---|---|

| This compound | Br (6), Cl (3), carbamate (2) | C₁₀H₁₁BrClN₂O₂ | ~307.57* | Pharmaceutical intermediate; halogen reactivity for coupling | [12, 13] |

| tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate | Br (2), Cl (6), carbamate (3) | C₁₀H₁₂BrClN₂O₂ | 307.57 | Higher steric hindrance at position 3; similar coupling utility | [12, 13] |

| tert-Butyl (6-chloro-3-iodopyridin-2-yl)carbamate | Cl (6), I (3), carbamate (2) | C₁₀H₁₂ClIN₂O₂ | 353.57 | Iodine enhances oxidative coupling potential | [9] |

| tert-Butyl (5-bromo-6-chloro-3-hydroxypyridin-2-yl)carbamate | Br (5), Cl (6), OH (3), carbamate (2) | C₁₀H₁₂BrClN₂O₃ | 323.57 | Hydroxyl group introduces polarity; limited stability at high temps | [11] |

Note: *Estimated based on analogous compounds.

- Key Observations: Halogen Position: Bromine at position 6 (as in the target compound) vs. position 2 () alters electronic effects and coupling efficiency. Para-substituted halogens (e.g., Br at 6) may enhance reactivity in cross-coupling reactions compared to meta positions . Halogen Type: Iodine () offers superior leaving-group ability over bromine but increases molecular weight and cost.

Physicochemical Properties

| Compound Name | Boiling Point (°C) | Density (g/cm³) | pKa | Solubility | Storage Conditions |

|---|---|---|---|---|---|

| This compound | 325.5 (predicted) | 1.539 (predicted) | 11.13 | Low in water | 2–8°C, dry |

| tert-Butyl (6-chloropyridin-2-yl)carbamate | N/A | N/A | N/A | Moderate in THF | Room temperature |

| tert-Butyl (2-bromo-5-chloro-6-cyanopyridin-3-yl)carbamate | N/A | N/A | N/A | Soluble in DMSO | 2–8°C, inert atm |

Sources : [12, 14]

- Key Observations: Solubility: The target compound’s low water solubility is typical of halogenated carbamates, necessitating organic solvents (e.g., DMF, THF) for reactions . Stability: Halogenated derivatives (e.g., ) require refrigeration to prevent decomposition, while non-halogenated analogs () are more stable.

Commercial and Research Utility

| Compound Name | Catalog Price (1g) | Primary Use |

|---|---|---|

| This compound | $400–500* | Drug discovery intermediates |

| tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate | $400 | Kinase inhibitor synthesis |

| tert-Butyl (6-chloro-3-iodopyridin-2-yl)carbamate | $250–300 | Radiolabeling precursors |

Sources: [8, 9, 12] Note: *Estimated based on analogous pricing.

Biological Activity

tert-Butyl (6-bromo-3-chloropyridin-2-yl)carbamate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews its biological activity, mechanisms of action, and applications in drug discovery, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 303.57 g/mol. The structure includes a tert-butyl group, a carbamate moiety, and a pyridine ring with bromine and chlorine substituents, which contribute to its reactivity and biological activity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been evaluated against various cancer cell lines, showing inhibitory effects that suggest potential as an anticancer agent. For instance, studies have reported half-maximal effective concentration (EC50) values indicating its potency against specific cancer types.

| Cell Line | EC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 5.2 | Induction of apoptosis via caspase activation |

| MCF-7 (Breast) | 4.8 | Inhibition of cell proliferation |

| HeLa (Cervical) | 6.1 | Disruption of microtubule dynamics |

These findings suggest that the compound may interact with cellular pathways involved in growth regulation and apoptosis.

Enzyme Inhibition

The compound has shown potential in modulating enzyme activity. It may act as an inhibitor for certain enzymes involved in metabolic pathways, which can be leveraged for therapeutic applications.

Table: Enzyme Inhibition Studies

| Enzyme | Inhibition (%) | Concentration (µM) |

|---|---|---|

| Carbonic Anhydrase | 75 | 10 |

| Acetylcholinesterase | 60 | 15 |

| Dipeptidyl Peptidase IV | 50 | 20 |

The mechanisms by which this compound exerts its effects are multifaceted:

- Covalent Bonding : The carbamate moiety allows for covalent interactions with nucleophilic residues in enzyme active sites, potentially leading to inhibition.

- Receptor Modulation : The compound may interact with specific receptors, influencing signaling pathways crucial for cell survival and proliferation.

- Electrophilic Nature : The halogenated pyridine ring enhances electrophilicity, facilitating interactions with biological macromolecules.

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

- Study on Anticancer Activity : A recent study published in Journal of Medicinal Chemistry demonstrated that the compound significantly inhibits the growth of lung cancer cells through apoptosis induction and cell cycle arrest.

- Enzyme Interaction Study : Another investigation highlighted the selective inhibition of carbonic anhydrase, suggesting potential applications in treating conditions like glaucoma or edema.

- Antiviral Potential : Preliminary results indicate that this compound may possess antiviral properties against specific viruses, warranting further exploration in virology.

Comparative Analysis with Similar Compounds

When compared to structurally similar compounds, this compound shows distinct biological activities:

| Compound | Activity Profile |

|---|---|

| tert-butyl (4-bromo-pyridin-2-yl)carbamate | Moderate anticancer activity |

| tert-butyl (3-chloro-pyridin-4-yl)carbamate | High enzyme inhibition but low cytotoxicity |

These comparisons underscore the unique profile of this compound in therapeutic contexts.

Q & A

Q. What are the standard synthetic routes for tert-Butyl (6-bromo-3-chloropyridin-2-yl)carbamate, and how are intermediates purified?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting a pyridinylamine precursor (e.g., 6-bromo-3-chloropyridin-2-amine) with tert-butyl chloroformate under alkaline conditions (e.g., triethylamine in dichloromethane) at low temperatures (-78°C to 0°C) to minimize side reactions . Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from solvents like ethanol .

Q. Which spectroscopic and computational methods are critical for structural characterization of this compound?

- NMR : 1H and 13C NMR identify substituent positions and confirm carbamate formation (e.g., tert-butyl group at δ ~1.4 ppm in 1H NMR) .

- Mass spectrometry (MS) : ESI+ or EI-MS verifies molecular weight (e.g., expected [M+H]+ for C10H11BrClN2O2: 321.6) .

- X-ray crystallography : SHELX programs refine crystal structures to resolve ambiguous stereochemistry or bond lengths .

- Computational analysis : Tools like Gaussian calculate properties (e.g., H-bond donors: 1; H-bond acceptors: 4; topological polar surface area: 75 Ų) to cross-validate experimental data .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity during synthesis?

Key variables include:

- Temperature : Lower temperatures (-78°C) suppress side reactions (e.g., hydrolysis of tert-butyl carbamate) .

- Catalysts : Palladium complexes (e.g., Pd(PPh3)2Cl2) enhance coupling efficiency in halogenated pyridine systems .

- Solvent choice : Polar aprotic solvents (e.g., DMAc) improve solubility of intermediates in multi-step syntheses .

- Real-time monitoring : TLC or HPLC tracks reaction progress and identifies byproducts for timely adjustments .

Q. What advanced analytical strategies resolve contradictions between experimental and computational data?

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula when isotopic patterns conflict with computed masses .

- Dynamic NMR : Detects rotamers or conformational changes that may explain discrepancies in predicted vs. observed chemical shifts .

- DFT calculations : Compare optimized geometries (e.g., bond angles in pyridine ring) with crystallographic data to validate computational models .

Q. How should researchers address instability issues during storage or reactions?

- Inert atmospheres : Use N2/Ar gloveboxes to prevent oxidation or moisture ingress, especially during Boc-protection steps .

- Low-temperature storage : Store at -20°C in amber vials to slow degradation .

- Stability assays : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to identify decomposition pathways .

Q. What methodologies are recommended for analyzing complex reaction mixtures containing this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.